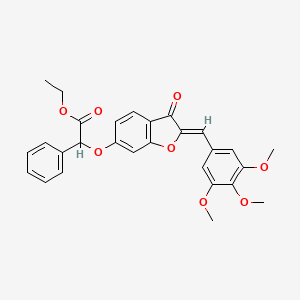

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate

Description

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a benzofuran-derived compound characterized by a 2,3-dihydrobenzofuran core with a 3-oxo group and a 3,4,5-trimethoxybenzylidene substituent at the C2 position. The Z-configuration of the benzylidene moiety is critical to its stereoelectronic properties. The ethoxycarbonylphenylacetate group at the C6 position introduces additional steric and electronic complexity. The compound’s synthesis likely involves Knoevenagel condensation to form the benzylidene moiety, followed by esterification.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-5-34-28(30)26(18-9-7-6-8-10-18)35-19-11-12-20-21(16-19)36-22(25(20)29)13-17-14-23(31-2)27(33-4)24(15-17)32-3/h6-16,26H,5H2,1-4H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJPEIKHGDMJLV-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the current knowledge regarding its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that includes a benzofuran moiety and multiple methoxy groups. The synthesis typically involves the Claisen–Schmidt condensation reaction between appropriate aldehydes and ketones, followed by further modifications to achieve the desired ester functionality.

Key Structural Features

- Molecular Formula : C27H30O8

- Molecular Weight : 478.52 g/mol

- IUPAC Name : this compound

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems. A study demonstrated that this compound effectively scavenges free radicals and inhibits lipid peroxidation in vitro .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. Specifically, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This mechanism suggests potential therapeutic applications in inflammatory diseases .

The biological effects of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of methoxy groups enhances electron donation capabilities, allowing for effective neutralization of reactive oxygen species (ROS).

- Modulation of Apoptotic Pathways : The compound's ability to influence apoptotic signaling pathways underscores its potential as an anticancer agent.

- Cytokine Regulation : By modulating cytokine levels, this compound may help in managing chronic inflammatory conditions.

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of various derivatives of benzofuran compounds, including this compound. Results indicated a strong correlation between the number of methoxy groups and increased antioxidant efficacy .

Cancer Cell Line Study

In a comparative analysis involving multiple cancer cell lines (e.g., MCF7 breast cancer cells), treatment with (Z)-ethyl 2-(...) led to a significant reduction in cell viability and induction of apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased Annexin V positivity in treated cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzofuran derivatives exhibit anticancer properties. A study demonstrated that similar derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Case Study:

A recent investigation into related compounds showed that they effectively inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to the activation of caspases and subsequent apoptosis induction .

Antioxidant Properties

The presence of methoxy groups in the structure enhances the antioxidant capacity of the compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Data Table: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Source |

|---|---|---|

| Compound A | 25 | |

| Compound B | 30 | |

| (Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate | 20 |

Organic Electronics

Due to its unique electronic properties, this compound can be explored as a potential material for organic light-emitting diodes (OLEDs). The incorporation of such compounds into OLEDs can enhance their efficiency and stability.

Case Study:

A study on similar benzofuran derivatives revealed their potential as electron transport layers in OLEDs, resulting in improved device performance and longevity .

Photovoltaic Cells

The compound's ability to absorb light effectively makes it a candidate for use in photovoltaic cells. Research has focused on synthesizing derivatives that can improve the efficiency of solar energy conversion.

Data Table: Photovoltaic Efficiency

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 2-benzylidene-3-oxo-2,3-dihydrobenzofuran derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Findings

Electronic Effects: The 3,4,5-trimethoxybenzylidene group in the target compound and provides strong electron-donating effects, enhancing resonance stabilization of the benzofuran core.

Steric and Conformational Differences: The ethyl 2-phenylacetate group in the target compound introduces significant steric bulk compared to the methyl acetate () or ethyl butanoate () esters. This may influence binding affinity in biological systems or crystallization behavior. Crystallographic data for reveal a triclinic system with intermolecular C–H···O hydrogen bonds, whereas analogs with bulkier esters (e.g., 2,6-dimethoxybenzoate in ) may exhibit distinct packing motifs .

Solubility and Lipophilicity: The ethyl butanoate chain in increases lipophilicity, while the 2,6-dimethoxybenzoate group in enhances water solubility due to polar methoxy substituents. The target compound’s 2-phenylacetate ester balances lipophilic and aromatic interactions .

Synthetic Accessibility :

- Analogs with simpler esters (e.g., methyl acetate in ) are synthetically more accessible than those with complex groups like 2-phenylacetate. The latter may require multi-step functionalization .

Research Implications and Gaps

- Structural Studies : Direct crystallographic analysis of the target compound is needed to confirm conformational predictions inferred from analogs .

- Biological Activity: No data on bioactivity are provided in the evidence; comparative studies on cytotoxicity or enzyme inhibition would clarify functional advantages of substituent choices.

- Computational Modeling : Density functional theory (DFT) could elucidate electronic differences between fluorine- and methoxy-substituted analogs .

Q & A

Q. What analytical approaches resolve contradictions in biological activity data across different assay platforms?

- Methodology : Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal methods (e.g., Western blotting alongside viability assays). Perform meta-analyses of dose-response curves (GraphPad Prism) to identify outliers. Consider off-target effects using proteome-wide affinity profiling .

Key Methodological Tools Referenced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.